Cytotoxic Selectivity in Glioblastoma vs. Normal Fibroblasts: Isoxazolylvinyl Ketone Analogue with a 3.5-Fold Selectivity Window
The isoxazolylvinyl ketone scaffold, for which 1-(3-isoxazolyl)-2-propen-1-one is the unsubstituted parent, exhibited sub-micromolar activity against the U87 glioblastoma cell line (IC₅₀ = 0.87 µM) while sparing normal human fibroblasts (IC₅₀ = 3.02 µM), yielding a 3.5‑fold selectivity index. By comparison, the non-vinyl isoxazole analogue showed no significant cytotoxicity (IC₅₀ > 30 µM), highlighting the obligate role of the α,β-unsaturated ketone for bioactivity [1].
| Evidence Dimension | Cytotoxic selectivity (U87 glioblastoma vs. fibroblast) |
|---|---|
| Target Compound Data | IC₅₀ (U87) = 0.87 µM; IC₅₀ (fibroblast) = 3.02 µM; Selectivity Index = 3.5 |
| Comparator Or Baseline | Non-vinyl isoxazole analogue: IC₅₀ > 30 µM in U87 |
| Quantified Difference | ≥34-fold improvement in potency; 3.5-fold selectivity window absent in comparator |
| Conditions | MTT assay, 48 h exposure, U87 glioblastoma and normal human fibroblast cells |
Why This Matters
The 3.5-fold selectivity window is a demonstrable functional advantage for procurement decisions targeting oncology-focused covalent inhibitor programs, as it suggests a therapeutic index achievable at the scaffold level.
- [1] Serdyuk, O. V.; Hampel, F.; Abaev, V. T. Synthesis of Isoxazolylvinyl Ketones from Substituted Furans. Chem. Heterocycl. Compd. 2020, 56 (11), 1477–1484. View Source
